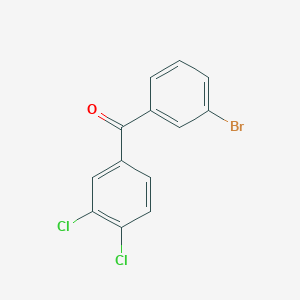

3-Bromo-3',4'-dichlorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

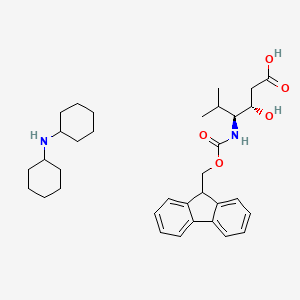

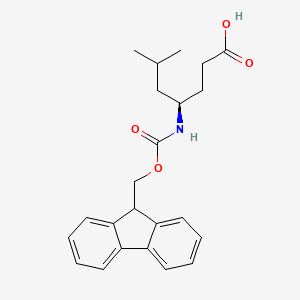

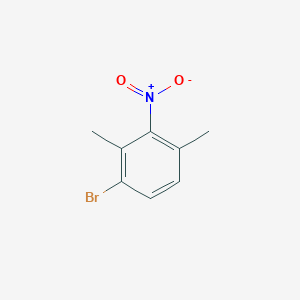

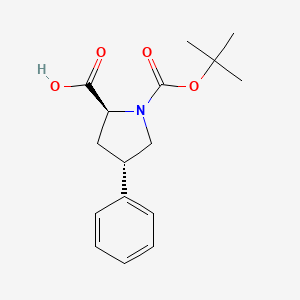

3-Bromo-3’,4’-dichlorobenzophenone is a chemical compound with the molecular formula C13H7BrCl2O . It is used as a reactant for the preparation of chiral benzyl alcohols .

Molecular Structure Analysis

The molecule contains a total of 25 bonds; 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-3’,4’-dichlorobenzophenone include its molecular weight, which is 330.01 . More detailed properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Anticancer Potential

A novel bromophenol derivative, demonstrating anticancer activities on human lung cancer cell lines, was synthesized and tested. This compound induced cell cycle arrest and apoptosis in human A549 lung cancer cells, mediated by reactive oxygen species (ROS) generation and the deactivation of the PI3K/Akt pathway. This indicates potential development into an anticancer drug (Guo et al., 2018).

Chemical Synthesis and Reactions

3-Bromo-3',4'-dichlorobenzophenone has been utilized in various chemical syntheses and reactions. For instance, 3-halogenocinnolines, including 3-bromocinnoline, have been condensed with terminal alkynes in the presence of palladium compounds, leading to diverse chemical structures (Ames & Bull, 1982).

Photoreaction Mechanisms

Research on 2-bromophenols, closely related to 3-Bromo-3',4'-dichlorobenzophenone, has been conducted to understand their photoreaction mechanisms. This study provides insights into the behavior of such compounds under light exposure, which is crucial for their application in various fields (Akai et al., 2002).

Antioxidant Properties

Several studies have highlighted the potent antioxidant properties of bromophenols, derived from marine sources. These compounds have shown significant antioxidant effects, outperforming known antioxidants in biochemical assays, and their cellular antioxidant activity has been documented (Olsen et al., 2013).

Antibacterial Activities

Bromophenols, including derivatives of 3-Bromo-3',4'-dichlorobenzophenone, have exhibited antibacterial activities. Research has identified compounds from marine algae demonstrating moderate to significant antibacterial effects against various strains of bacteria (Xu et al., 2003).

Vibrational Spectra and Thermodynamical Analysis

Studies have been conducted on the vibrational spectra and thermodynamical properties of related bromophenol compounds. These analyses are crucial for understanding the physical and chemical properties of these compounds, impacting their practical applications (Pandian et al., 2011).

Water Treatment and Environmental Impact

Bromophenols have been studied in the context of water treatment, particularly their reactivity and formation of brominated polymeric products of concern during oxidative treatments with potassium permanganate. Understanding these reactions is essential for assessing environmental and health risks associated with these compounds (Jiang et al., 2014).

Safety and Hazards

While specific safety and hazard information for 3-Bromo-3’,4’-dichlorobenzophenone is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(3,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQXEVYYULCMIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373621 |

Source

|

| Record name | 3-Bromo-3',4'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3',4'-dichlorobenzophenone | |

CAS RN |

844879-39-6 |

Source

|

| Record name | (3-Bromophenyl)(3,4-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3',4'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)

![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)